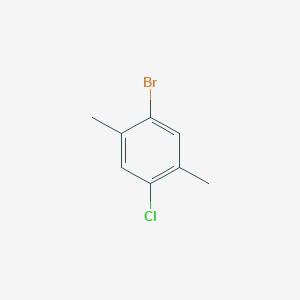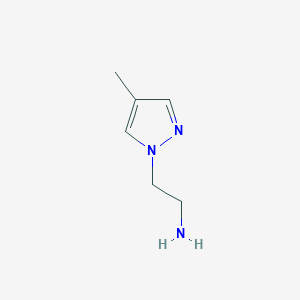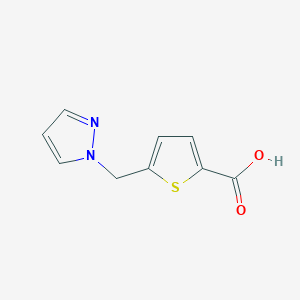
1-Bromo-4-chloro-2,5-dimethylbenzene
Overview
Description
1-Bromo-4-chloro-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and two methyl groups attached to the benzene ring. This compound is a colorless liquid at room temperature and is known for its chemical stability and solubility in organic solvents such as benzene, ether, and dichloromethane .
Mechanism of Action
Target of Action
1-Bromo-4-chloro-2,5-dimethylbenzene is an organic compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are other organic compounds, such as drugs, pesticides, dyes, and coatings .
Mode of Action
The compound interacts with its targets through chemical reactions. One common reaction is alkylation . In this process, an alkyl group is transferred from one molecule to another. This can result in significant changes in the chemical structure and properties of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules and the nature of the chemical reactions involved. It’s worth noting that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common .
Pharmacokinetics
Its chemical stability and solubility suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific chemical reactions it undergoes with its target molecules. These reactions can lead to the synthesis of new compounds, such as drugs, pesticides, dyes, and coatings .
Preparation Methods
1-Bromo-4-chloro-2,5-dimethylbenzene is typically synthesized through an alkylation reaction. A common method involves reacting 1-methyl-2,5-dichlorobenzene with hydrogen bromide in the presence of a suitable catalyst. The reaction conditions, including the choice of catalyst and reaction system, significantly affect the yield and efficiency of the synthesis . Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-chloro-2,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly in the presence of strong bases like sodium amide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sodium amide can yield aniline derivatives .
Scientific Research Applications
1-Bromo-4-chloro-2,5-dimethylbenzene is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, dyes, and coatings.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Research: Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies.
Comparison with Similar Compounds
1-Bromo-4-chloro-2,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,4-dimethylbenzene: This compound has a similar structure but with different positions of the bromine and methyl groups, leading to different chemical properties and reactivity.
2-Bromo-5-chloro-1,3-dimethylbenzene: Another similar compound with different substitution patterns, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
1-bromo-4-chloro-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYWTLIMGCRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592428 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85072-44-2 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)








